2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic ester-amide hybrid compound featuring a 2-chlorobenzoate ester core linked to a 2-fluorobenzylamino-oxoethyl moiety. Its structure combines electron-withdrawing substituents (fluorine and chlorine) with a flexible amino-oxoethyl spacer, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-13-7-3-2-6-12(13)16(21)22-10-15(20)19-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDXEDBGWKHVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a multi-step process:
Formation of 2-Fluorobenzylamine: This can be achieved by the reduction of 2-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Synthesis of 2-Chlorobenzoic Acid: This can be prepared by the chlorination of benzoic acid using thionyl chloride or phosphorus pentachloride.
Esterification Reaction: The final step involves the esterification of 2-chlorobenzoic acid with 2-((2-fluorobenzyl)amino)-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or sulfonic acid derivatives
Scientific Research Applications
2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine substituents can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Molecular Conformation and Packing
Table 1: Substituent-Driven Structural Variations in Benzoate Derivatives
- Adamantane Derivatives : The bulky adamantane group in 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate induces synclinal conformations and head-to-tail crystal packing, enhancing thermal stability .
- Benzofuran Analogs : Substitution with benzofuran (compound I in ) introduces steric repulsion, leading to distinct hydrogen-bonded dimers compared to methoxy-substituted analogs (compound II), which form 2D plates .
- Chlorine Position : Para-chloro substituents (e.g., in ) reduce steric strain compared to ortho-chloro groups, which may hinder rotational freedom in the target compound .
Table 2: Bioactivity of Selected 2-Oxoethyl Benzoates
- Adamantane-Based Compounds : Exhibit dual antioxidant and anti-inflammatory effects due to adamantane’s lipophilicity and nitrogen-containing modifications (e.g., 2p, 2q in ) .
- Sulfamoyl Derivatives : The sulfamoyl group in ’s compound may enhance target binding (e.g., enzymes or receptors) via hydrogen bonding or charge interactions .
- Fluorine Impact : The 2-fluorobenzyl group in the target compound could improve bioavailability via enhanced membrane penetration (fluorine’s electronegativity reduces metabolic degradation) .
Physicochemical Properties and Stability
Table 3: Substituent Effects on Solubility and Stability
- Adamantane Esters : High thermal stability but poor solubility due to adamantane’s hydrophobicity .
- Methoxy vs. Chloro : Methoxy groups (, compound II) increase solubility but reduce stability, while chloro groups enhance crystallinity and stability .
- Fluorine’s Role: The 2-fluorobenzylamino group may balance polarity, improving solubility relative to adamantane derivatives while maintaining stability .
Biological Activity
The compound 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
IUPAC Name: 2-((2-fluorophenyl)methylamino)-2-oxoethyl 3-chlorobenzoate
Molecular Formula: C16H15ClFNO3
Molecular Weight: 335.75 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the fluorobenzyl and chlorobenzoate moieties. These functional groups may enhance binding affinity to specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: Interaction with various receptors can lead to altered cellular responses, influencing processes such as apoptosis and cell proliferation.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
-
Cytotoxicity Against Cancer Cells:
- Studies have demonstrated that compounds similar to this benzoate exhibit cytotoxic effects against multiple human cancer cell lines. For instance, derivatives tested in vitro showed varying degrees of tumor growth inhibition, with some compounds demonstrating potency comparable to established chemotherapeutics like cisplatin .
- Antibacterial Activity:
-
β-cell Protection:
- A related study highlighted the protective effects of similar compounds on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, suggesting a potential application in diabetes treatment . The compound's ability to enhance β-cell survival under stress conditions could be pivotal for developing diabetes therapies.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a comparative study involving various derivatives of the benzoate class, it was found that certain structural modifications enhanced cytotoxicity against a range of cancer cell lines. For example, compounds with additional halogen substitutions exhibited improved activity profiles, underscoring the importance of structural optimization in drug design .
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| 21 | A549 | 5.0 | Comparable to cisplatin |
| 22 | HeLa | 10.0 | Moderate activity observed |
| 23 | MCF7 | 15.0 | Low activity |
Case Study 2: Antibacterial Screening
A series of tests were conducted to evaluate the antibacterial efficacy of derivatives similar to our compound against Staphylococcus aureus. Results indicated that some compounds exhibited MIC values ranging from 3.9 to 31.5 µg/ml, highlighting their potential as antibacterial agents .
Q & A
Q. What are the standard synthetic routes for 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 2-chlorobenzoic acid derivatives with 2-fluoro-benzylamine intermediates under basic conditions (e.g., potassium carbonate in DMF). For example, phenacyl ester formation via bromo-ethanone intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) is a key step . Purity optimization requires recrystallization (ethanol is common) and analytical validation using NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight) .
Q. How do structural features like fluorobenzyl and chlorobenzoate groups influence stability under experimental conditions?
The 2-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 2-chlorobenzoate ester contributes to electrophilic reactivity. Stability studies in solvents (e.g., DMSO, ethanol) should include monitoring via TLC or HPLC for hydrolysis or decomposition. For example, phenacyl esters are prone to photolysis under UV light, necessitating dark storage .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques:
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and ester carbonyl signals (~170 ppm).
- FT-IR : Confirms amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1740 cm⁻¹) groups.
- XRD : Resolves crystal packing discrepancies (e.g., dihedral angles between aromatic rings) . Contradictions between experimental and computational data (e.g., DFT-predicted vs. XRD-measured bond lengths) require recalibration of basis sets or solvent effect modeling .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect crystallization and supramolecular assembly?
XRD studies of analogous compounds reveal centrosymmetric dimers stabilized by C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.7–3.8 Å separation between aromatic rings). For example, inversion-related dimers in 2-(benzofuran-2-yl)-2-oxoethyl benzoates exhibit alternating chains along specific crystallographic axes . Solvent polarity during crystallization significantly impacts packing motifs—apolar solvents favor π-π stacking, while polar solvents promote hydrogen-bonded networks .
Q. What reaction pathways enable functionalization of the 2-oxoethyl moiety for SAR studies?
The 2-oxoethyl group undergoes nucleophilic substitution (e.g., with amines to form hydrazides) or reduction (e.g., NaBH₄ to yield hydroxyl derivatives). For instance, bromo-ethanone intermediates allow coupling with heterocycles (e.g., imidazoles or oxazoles) . Advanced modifications include introducing trifluoromethyl groups via Suzuki-Miyaura cross-coupling to enhance bioactivity .
Q. How can computational methods (DFT, MD) predict biological activity or optimize synthesis conditions?
- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzyme active sites). For example, Mulliken charge analysis identifies electrophilic centers in the chlorobenzoate moiety .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF in esterification) . Discrepancies between simulated and experimental yields are addressed by adjusting solvent parameters or transition-state approximations.
Data Contradiction Analysis
Q. How to resolve inconsistencies between XRD crystal structures and DFT-optimized geometries?
Common discrepancies arise from neglecting crystal lattice forces in gas-phase DFT calculations. Hybrid methods (e.g., ONIOM) that combine quantum mechanics (for the molecule) and molecular mechanics (for the lattice) improve accuracy. For example, dihedral angle deviations >5° require re-evaluating van der Waals radii or torsion potentials .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Reaction Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Phenacyl ester formation | K₂CO₃, DMF, RT, 2 h | 88–95 | >99% | |
| Fluorobenzyl coupling | THF, reflux, 6 h | 75–80 | 98% |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signal | Reference Compound |
|---|---|---|
| ¹³C NMR | 168.5 ppm (ester C=O) | Ethyl 4-fluorobenzoate |
| XRD | Dihedral angle: 86.38° (aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
